N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide
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Overview
Description
N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide is a complex organic compound characterized by its unique bicyclic structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the cyclopenta[b][1,4]dithiin core, which is then functionalized to introduce the prop-2-enamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions mentioned above generally require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2H-Cyclopropa[a]naphthalen-2-one: Shares a similar bicyclic structure but lacks the sulfur atoms present in N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide.
3H-3a,7-Methanoazulene: Another bicyclic compound with different functional groups and properties.
7-Acetyloxy-1a,3,4,7,7a,8,8a,9,10,10a-decahydro-2,9,10-trihydroxy-3,6,8,8,10a-pentamethyl-1b,4a-epoxy-2H-cyclopenta[3,4]cyclopropa[8,9]cycloundec[1,2-b]oxiren-5(6H)-one: A complex compound with multiple functional groups and a different core structure.
Uniqueness
This compound is unique due to its specific arrangement of sulfur atoms within the bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS2/c1-2-9(12)11-7-3-4-8-10(7)14-6-5-13-8/h2,7-8,10H,1,3-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVOAJZPINLANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2C1SCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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